molecular formula C9ClF7N2S2 B11771424 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole

Cat. No.: B11771424
M. Wt: 368.7 g/mol
InChI Key: PEQLNMXZUFBDOG-UHFFFAOYSA-N
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Description

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is a complex organic compound that features a thiadiazole ring substituted with a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole precursor with a chlorinated and fluorinated phenyl derivative. One common method is the nucleophilic substitution reaction where the thiadiazole ring is reacted with a chlorinated fluorophenyl methyl thio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorinated and fluorinated groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • Trifluoromethylpyridines

Uniqueness

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring with chlorinated and fluorinated phenyl groups. This combination imparts distinct chemical properties such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9ClF7N2S2

Molecular Weight

368.7 g/mol

IUPAC Name

3-chloro-5-[difluoro-(2,3,4,5,6-pentafluorophenyl)methyl]sulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C9ClF7N2S2/c10-7-18-8(21-19-7)20-9(16,17)1-2(11)4(13)6(15)5(14)3(1)12

InChI Key

PEQLNMXZUFBDOG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)SC2=NC(=NS2)Cl

Origin of Product

United States

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